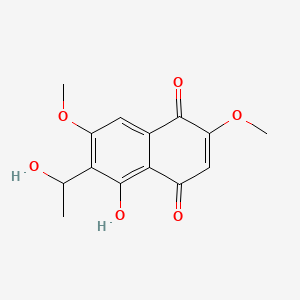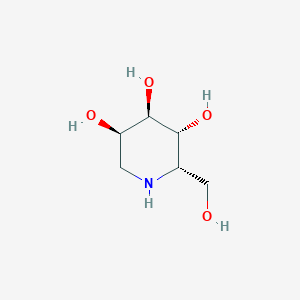
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and various reagents to introduce the hydroxymethyl and hydroxyl groups. Common synthetic routes include:
Hydroxylation Reactions: Using oxidizing agents to introduce hydroxyl groups.
Hydroxymethylation Reactions: Using formaldehyde or other carbonyl compounds to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and hydroxymethylation processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is essential to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A compound with a similar hydroxyl group arrangement but different ring structure.
Sorbitol: A sugar alcohol with multiple hydroxyl groups, used as a sweetener and in various industrial applications.
Uniqueness
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is unique due to its specific piperidine ring structure combined with hydroxymethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
84518-54-7 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
LXBIFEVIBLOUGU-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
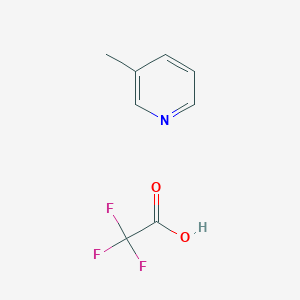
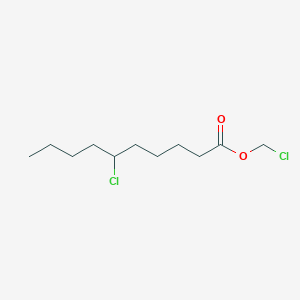
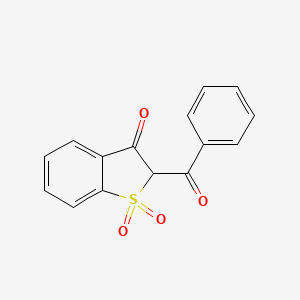
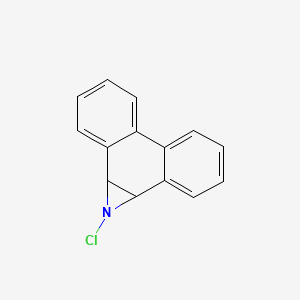




![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
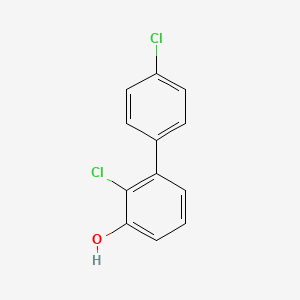
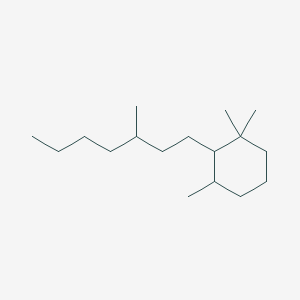
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
